1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone
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Overview
Description
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone is a useful research compound. Its molecular formula is C24H24N4O2 and its molecular weight is 400.482. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Structure and Potential Research Areas
The structure of "1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone" incorporates elements such as a pyrrolopyrimidine core, morpholine ring, and diphenylethanone group. Compounds with similar structures have been explored for various scientific purposes:
Drug Discovery and Development : Compounds with a pyrrolo[3,4-d]pyrimidin motif are often investigated for their potential as kinase inhibitors, which are crucial in cancer research for their role in cell signal transduction pathways (Lohith et al., 2018). Research on similar compounds can provide insights into novel therapeutic agents.
Neurodegenerative Diseases : The morpholine ring, present in various pharmacological agents, has been studied in the context of neuroprotection and the treatment of neurodegenerative diseases. Investigating compounds with this structure could contribute to understanding mechanisms of action in neurological pathologies.
Material Science : Organic compounds with complex structures, including the diphenylethanone group, may have applications in material science, such as in the development of organic semiconductors or photovoltaic materials. Their electronic properties can be of interest for organic electronics research.
Future Directions
The study of pyrrolopyrimidine derivatives is a promising area of research, particularly in the field of medicinal chemistry. These compounds often exhibit interesting biological activities and have potential as therapeutic agents. Future research could explore the synthesis of new pyrrolopyrimidine derivatives, investigate their biological activities, and optimize their properties for potential therapeutic use .
Mechanism of Action
Target of Action
Similar compounds, such as 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4h-pyrrolo-[3,2-d]pyrimidin-4-one (ci-972), have been found to be potent inhibitors of purine nucleoside phosphorylase (pnp) . PNP plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis in cells .
Mode of Action
These inhibitors typically bind to the active site of the enzyme, preventing it from catalyzing the conversion of purine nucleosides to purine bases .
Biochemical Pathways
The inhibition of PNP affects the purine salvage pathway, disrupting the synthesis of DNA and RNA. This can lead to the death of rapidly dividing cells, such as cancer cells or certain types of bacteria .
Pharmacokinetics
It’s noted that potent compounds from the same series have a clogp value less than 4 and a molecular weight less than 400, suggesting good drug-likeness and potential for good bioavailability .
Result of Action
The inhibition of PNP and the subsequent disruption of the purine salvage pathway can lead to cell death. This makes PNP inhibitors potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer or tuberculosis .
Properties
IUPAC Name |
1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c29-23(22(18-7-3-1-4-8-18)19-9-5-2-6-10-19)28-16-20-15-25-24(26-21(20)17-28)27-11-13-30-14-12-27/h1-10,15,22H,11-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBGOCBXCBGZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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